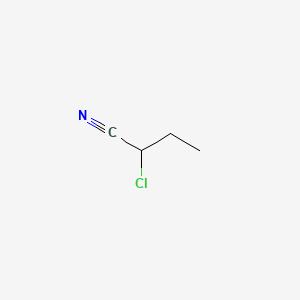

2-Chlorobutyronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 373957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c1-2-4(5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDNWEITCUMXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035179 | |

| Record name | 2-Chlorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4158-37-6 | |

| Record name | 2-Chlorobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC373957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

As a Nucleophile Precursor:the Presence of the Nitrile Group Acidifies the Proton on the Alpha Carbon the Carbon Atom Bearing the Chlorine . Treatment with a Suitable Non Nucleophilic Strong Base Can Deprotonate This Position to Form a Carbanion. This Nitrile Stabilized Carbanion Can then Act As a Nucleophile, Attacking Various Electrophiles E.g., Alkyl Halides, Carbonyl Compounds to Form a New Carbon Carbon Bond at the C2 Position. This Approach, However, Must Be Carefully Managed to Avoid Competitive Elimination Reactions.

These dual reactivities allow 2-chlorobutyronitrile and its isomers to be valuable synthons for extending carbon chains and constructing more complex molecular architectures.

Disubstituted Tetrahydrofurans via Reaction of γ-Chlorocarbanions (from 4-Chlorobutyronitrile) with Aromatic Aldehydes

The synthesis of substituted tetrahydrofurans, a core structure in many natural products and biologically active compounds, can be efficiently achieved using 4-chlorobutyronitrile (B21389) as a key starting material. This process involves the generation of a γ-chlorocarbanion, which then acts as a nucleophile in a reaction with various aromatic aldehydes.

The reaction is typically initiated by treating 4-chlorobutyronitrile with a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is commonly employed for this purpose. The base abstracts the acidic α-proton (the proton on the carbon adjacent to the nitrile group), forming a resonance-stabilized carbanion. This carbanion then undergoes an addition reaction with an aromatic aldehyde, forming a chlorohydrin intermediate after an aqueous workup.

The subsequent and crucial step is an intramolecular Williamson ether synthesis. The alkoxide, formed by deprotonation of the hydroxyl group of the chlorohydrin, displaces the chloride ion at the γ-position in an SN2 reaction. This intramolecular cyclization results in the formation of the desired 2,5-disubstituted tetrahydrofuran ring. The reaction sequence demonstrates a powerful method for constructing five-membered heterocyclic rings with control over stereochemistry.

Table 1: Synthesis of 2,5-Disubstituted Tetrahydrofurans

| Entry | Aromatic Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-5-cyanotetrahydrofuran | 78 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-cyanotetrahydrofuran | 82 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-cyanotetrahydrofuran | 75 |

Cyclopentanone Synthesis (e.g., Thorpe-Ziegler Cyclization with 4-Halobutyronitrile)

The Thorpe-Ziegler reaction is a well-established method for synthesizing cyclic ketones from dinitriles. wikipedia.org A variation of this reaction can be conceptualized starting from 4-halobutyronitriles, which can be converted into the necessary dinitrile precursor.

In the second stage, the resulting dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization. This reaction is base-catalyzed and involves the formation of a carbanion at one of the α-positions. wikipedia.org This carbanion then attacks the carbon of the other nitrile group within the same molecule. wikipedia.orgrsc.org This intramolecular attack leads to the formation of a cyclic imine after proton transfer. The reaction is conceptually related to the Dieckmann condensation. wikipedia.org Subsequent acidic hydrolysis of the cyclic imine intermediate yields the final product, cyclopentanone. This method provides an effective route to five-membered carbocyclic rings, which are fundamental building blocks in organic chemistry. youtube.com

Table 2: Key Steps in Cyclopentanone Synthesis from 4-Halobutyronitrile

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Chlorobutyronitrile | NaCN | Adiponitrile | Nucleophilic Substitution |

Reactivity and Mechanistic Investigations of 2 Chlorobutyronitrile

Nucleophilic Substitution Chemistry

Nucleophilic substitution is a fundamental class of reactions for 2-chlorobutyronitrile, where an electron-rich nucleophile replaces the chlorine atom, which acts as a leaving group. The carbon atom attached to the chlorine is electron-deficient, making it a prime target for attack by nucleophiles. These reactions can proceed through different mechanisms, largely dependent on the reaction conditions and the structure of the nucleophile.

Intramolecular Cyclization Reactions (e.g., Cyclopropyl (B3062369) Cyanide Formation from 4-Chlorobutyronitrile)

Intramolecular reactions occur when a molecule contains two reactive functional groups that can interact with each other. In the case of chlorobutyronitriles, the nitrile group can be converted into a nucleophile that attacks the carbon-bearing chlorine atom within the same molecule, leading to a cyclic product.

A classic example of this is the formation of cyclopropyl cyanide from the isomeric 4-chlorobutyronitrile (B21389). google.com In this reaction, a strong base is used to deprotonate the carbon atom adjacent (alpha) to the nitrile group. This creates a nitrile-stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon at the other end of the molecule and displacing the chloride ion to form the stable three-membered cyclopropane (B1198618) ring. This process is highly efficient and can be achieved in high yields using inexpensive bases like sodium hydroxide (B78521) in a polar, aprotic solvent such as dimethyl sulfoxide. google.com While this compound would not form a cyclopropane ring via this mechanism due to the proximity of the chloro and cyano groups, the principle of intramolecular reaction driven by a nitrile-stabilized carbanion is a key aspect of its potential reactivity.

Alkylation Reactions Involving Carbanions (e.g., γ-Chlorocarbanions from 4-Chlorobutyronitrile)

The protons on the carbon alpha to the nitrile group in this compound are acidic and can be removed by a strong base to form a carbanion. This carbanion is stabilized by the electron-withdrawing nature of the adjacent cyano group. These nitrile-stabilized carbanions are potent nucleophiles and are central to the formation of new carbon-carbon bonds through alkylation reactions. google.com

In these reactions, the carbanion attacks an external electrophile, such as an alkyl halide, in a standard SN2 reaction, resulting in the formation of a new, more complex nitrile compound. rsc.org The example of γ-chlorocarbanions from 4-chlorobutyronitrile illustrates this principle. When 4-chlorobutyronitrile is treated with a base, the carbanion is formed at the alpha-position to the nitrile. This carbanion is in a gamma (γ) position relative to the chlorine atom. This nucleophilic center can then react with various electrophiles. This type of reaction is a powerful tool in organic synthesis for building larger molecular frameworks. google.comrsc.org

Electrochemical Reactivity Studies

Electrochemical methods, particularly cyclic voltammetry, provide a powerful lens for examining the redox behavior and reaction mechanisms of chemical compounds. libretexts.orgossila.com These techniques are used to study electron transfer processes, identify reaction intermediates, and determine the kinetics of chemical reactions coupled with electron transfer. cam.ac.uk

Cyclic Voltammetric Analysis of Redox Behavior

Cyclic voltammetry (CV) is an electroanalytical technique used to investigate the oxidation and reduction processes of a substance. libretexts.org By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which provides information about the redox potentials and the stability of the species involved.

While specific CV data for this compound is not extensively detailed, studies on related compounds like chlorambucil (B1668637) in the presence of 4-chlorobutyronitrile offer significant insights. electrochemsci.orgresearchgate.net In these experiments, the addition of 4-chlorobutyronitrile to a solution of chlorambucil alters the cyclic voltammogram, indicating an interaction between the two species. For instance, in an aqueous solution, the presence of 4-chlorobutyronitrile caused the anodic peak potential of chlorambucil to shift from 0.896 V to 0.855 V and the cathodic peak to shift from 0.788 V to 0.742 V. This demonstrates that the chloronitrile influences the redox behavior of the other molecule, making it easier to oxidize. researchgate.net

Kinetic and Mechanistic Elucidation of Electrochemical Processes (e.g., SN1 and ErCi Mechanisms in Carbocation Formation)

Electrochemical data can be used to unravel complex reaction mechanisms. wikipedia.org Many alkylating agents react through an SN1 mechanism, which involves the formation of a carbocation intermediate. This process is analogous to certain electrochemical mechanisms, such as the ErCi mechanism, where a reversible electron transfer (Er) is followed by an irreversible chemical reaction (Ci). electrochemsci.orglibretexts.org

This framework has been applied to study the alkylating ability of the anticancer drug chlorambucil. electrochemsci.org In this method, the carbocation is generated electrochemically, and its subsequent reaction with a nucleophile (such as the solvent or an added species) is monitored. By analyzing the cyclic voltammograms using the Nicholson-Shain method, the rate of the alkylating reaction (kf) can be calculated. electrochemsci.org This approach allows for the quantification of the chemical reactivity of the electrochemically generated intermediate.

Influence of 4-Chlorobutyronitrile as a Nucleophile in Electrochemical Reactions

The role of 4-chlorobutyronitrile as a nucleophile has been explicitly investigated in electrochemical studies of chlorambucil. electrochemsci.orgresearchgate.net By adding 4-chlorobutyronitrile to the electrochemical cell, researchers can simulate the environment inside a biological system where multiple nucleophiles are present.

The results consistently show that 4-chlorobutyronitrile influences the reaction kinetics. The presence of this nucleophile increases the measured chemical reactivity (kf) of chlorambucil compared to when it is absent. This effect is observed across different solvents, including acetone, acetonitrile, and aqueous solutions. electrochemsci.orgresearchgate.net For example, in an aqueous solution, the reactivity constant (kf) for chlorambucil increased from 0.4485 s⁻¹ to 0.4897 s⁻¹ upon the addition of 4-chlorobutyronitrile. researchgate.net Similarly, in acetonitrile, the reactivity increased from 0.0245 s⁻¹ to 0.2676 s⁻¹, and in acetone, it increased from 0.2248 s⁻¹ to 0.2715 s⁻¹. researchgate.net These findings confirm that 4-chlorobutyronitrile acts as an effective nucleophile that can participate in and accelerate reactions involving electrochemically generated intermediates. electrochemsci.org

Enzymatic Transformations and Biocatalysis

The use of enzymes for the transformation of nitriles offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. Nitrile hydratases are a key class of enzymes in this field.

Nitrile Hydratase (NHase) Substrate Specificity

Nitrile hydratase (NHase) is a metalloenzyme that catalyzes the hydration of a nitrile to its corresponding amide. nih.gov The substrate specificity of NHase is a critical factor for its application in biocatalysis. Generally, the efficiency of hydration is influenced by the structure of the nitrile substrate, including chain length, branching, and the presence of functional groups.

Research indicates that many nitrile hydratases exhibit high activity towards small, aliphatic nitriles. researchgate.net For example, nitriles with shorter carbon chains, such as acrylonitrile (B1666552) and acetonitrile, are often preferred substrates for NHases from various microbial sources like Rhodococcus rhodochrous. researchgate.net As the carbon chain length increases or branching is introduced (e.g., isobutyronitrile), the catalytic activity tends to decrease. researchgate.net

The presence of a halogen, such as chlorine in 4-chlorobutyronitrile, can also impact the enzyme's activity. While specific data on this compound is limited, the general trend suggests that the enzyme's active site must accommodate the size and electronegativity of the halogen atom. The accessibility of the substrate to the catalytic center, which is often located within a tunnel, is a key determinant of reactivity. nih.gov Modifications to amino acid residues at the entrance of this tunnel have been shown to broaden the enzyme's substrate scope, allowing for the conversion of bulkier substrates. nih.gov

Table 1: General Substrate Specificity Trends for Nitrile Hydratase (NHase)

| Substrate Class | General Reactivity | Influencing Factors |

|---|---|---|

| Short-chain Aliphatic Nitriles (e.g., Acetonitrile, Propionitrile) | High | Small size allows for easy access to the active site. researchgate.net |

| Long-chain Aliphatic Nitriles (e.g., Valeronitrile) | Moderate to Low | Increased steric hindrance can limit binding and catalysis. |

| Branched Nitriles (e.g., Isobutyronitrile) | Low | Steric bulk near the cyano group impedes optimal positioning in the active site. researchgate.net |

| Aromatic Nitriles (e.g., Benzonitrile) | Variable | Dependent on the specific NHase; some are specialized for aromatic substrates. |

| Halogenated Nitriles (e.g., 4-Chlorobutyronitrile) | Variable | Activity depends on the position of the halogen and the enzyme's ability to accommodate it. |

Proposed Catalytic Mechanisms for Nitrile Hydratase

The catalytic center of nitrile hydratase contains a non-heme iron (Fe³⁺) or a non-corrin cobalt (Co³⁺) ion. nii.ac.jp A unique feature of the active site is the presence of post-translationally modified cysteine residues: a cysteine-sulfenic acid (Cys-SOH) and a cysteine-sulfinic acid (Cys-SO₂H). nii.ac.jp These modified residues are essential for the enzyme's catalytic activity. nii.ac.jp

Several catalytic mechanisms have been proposed, which can be broadly categorized as follows:

Inner-Sphere Mechanism: In this model, the nitrile substrate directly coordinates to the central metal ion (Fe³⁺ or Co³⁺). researchgate.net This binding polarizes the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack. A water molecule, also coordinated to the metal or activated by a nearby basic residue, then attacks the nitrile carbon. nii.ac.jpnih.gov

Outer-Sphere Mechanism: This mechanism proposes that the nitrile substrate does not bind directly to the metal center but is held in a hydrophobic pocket near it. researchgate.net A water molecule is activated, either directly or indirectly by the metal ion, and attacks the nitrile. nii.ac.jp

A widely discussed mechanism involves the following key steps:

Substrate Binding: The nitrile substrate enters the active site and binds to the iron center, which functions as a Lewis acid. nii.ac.jp

Nucleophilic Attack: The sulfenic acid oxygen of the modified cysteine residue (αCys-SOH) activates a water molecule. This activated water (or hydroxide) then performs a nucleophilic attack on the carbon atom of the metal-coordinated nitrile. nih.gov

Product Formation and Release: The attack leads to the formation of an amide product, which is then released from the active site, regenerating the enzyme for the next catalytic cycle.

Time-resolved X-ray crystallography studies have provided evidence supporting a mechanism where the substrate coordinates to the iron, followed by an attack from a solvent molecule activated by the Cys-SOH residue. nih.gov

Reactions with Heteroatom-Containing Reagents

The reactivity of this compound is influenced by both the electrophilic carbon of the nitrile group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.

Interactions with N-Thioamido Amidines (Formation of Open-Ring Intermediates)

The reaction between α-halocarbonyl compounds and N-thioamido amidines typically leads to the formation of 4,5-disubstituted 2-alkylaminothiazoles. However, when the halogen is not on a carbon adjacent to a carbonyl group, such as in chlorobutyronitrile isomers, the reaction pathway changes.

Studies on the reaction of N-thioamido amidines with 4-chlorobutyronitrile have shown that instead of cyclization to form a thiazole (B1198619) derivative, the reaction stops at the formation of a stable, open-ring intermediate. researchgate.nettandfonline.comresearchgate.net This occurs because the nitrile group is not sufficiently activating to facilitate the subsequent intramolecular cyclization step. The reaction proceeds via the initial S-alkylation of the N-thioamido amidine by the halogenated nitrile.

Given the similar electronic properties, this compound is expected to react in the same manner, yielding an analogous open-ring intermediate. The reaction does not proceed to form a cyclic product, in contrast to the reactivity of α-haloacetonitriles. researchgate.nettandfonline.com

General Nitrile Group Reactivity

The cyano group (C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and reduction.

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group of this compound can be hydrolyzed to either a butanamide derivative or butanoic acid derivative under acidic or basic conditions. The reaction typically proceeds in two stages: initial hydration to the corresponding amide (2-chlorobutanamide), followed by further hydrolysis of the amide to the carboxylic acid (2-chlorobutanoic acid). youtube.com

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The reaction initially forms an imidic acid intermediate, which then tautomerizes to the amide. ebi.ac.uk Complete hydrolysis to the carboxylate salt requires heating with a strong base.

Reduction: The nitrile group can be reduced to a primary amine (2-chlorobutan-1-amine). This transformation is a key method for synthesizing primary amines. Common laboratory reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. This is often considered a "greener" reduction method.

These pathways allow for the conversion of the nitrile functionality in this compound into other important chemical groups like amides, carboxylic acids, and amines.

Reactions with Strong Acids and Bases (General for 3-Chlorobutyronitrile)

The reactivity of chlorobutyronitrile isomers, such as this compound and 3-chlorobutyronitrile, with strong acids and bases is characterized by two primary pathways: hydrolysis of the nitrile group and elimination of hydrogen chloride. The specific pathway that predominates is influenced by the reaction conditions and the position of the chlorine atom on the butyronitrile (B89842) backbone.

Reactions with Strong Bases

In the presence of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound and 3-chlorobutyronitrile can undergo competing reactions: nucleophilic substitution (leading to hydrolysis of the nitrile) and elimination (dehydrochlorination). libretexts.orgcommonorganicchemistry.com However, for alkyl halides, treatment with a strong base typically favors elimination. libretexts.orgbrainly.in

The hydroxide ion (OH⁻) can act as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom. This initiates an elimination reaction, likely proceeding through an E2 (bimolecular elimination) mechanism, to yield an unsaturated nitrile. libretexts.org

For this compound , dehydrochlorination results in the formation of 2-butenenitrile (crotononitrile).

For 3-Chlorobutyronitrile , elimination can theoretically produce two isomers: 2-butenenitrile and 3-butenenitrile. According to Zaitsev's rule, base-induced eliminations generally yield the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com Therefore, 2-butenenitrile is expected to be the major product.

Alternatively, the hydroxide ion can act as a nucleophile, leading to the hydrolysis of the nitrile group. This reaction typically occurs upon heating under reflux with an aqueous basic solution. libretexts.org The process involves the initial formation of a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. libretexts.orgchemguide.co.uk For example, the hydrolysis of 3-chlorobutyronitrile would yield 3-chlorobutyric acid.

The competition between elimination and substitution is a key aspect of the reactivity of these compounds with strong bases.

Table 1: Expected Products from Reactions with Strong Bases

| Reactant | Reagent | Primary Reaction Type | Major Expected Product(s) |

|---|---|---|---|

| This compound | KOH/NaOH (strong base) | Elimination (E2) | 2-Butenenitrile (Crotononitrile) |

| 3-Chlorobutyronitrile | KOH/NaOH (strong base) | Elimination (E2) | 2-Butenenitrile (major), 3-Butenenitrile (minor) |

| This compound | KOH/NaOH (aq), heat | Hydrolysis | 2-Chlorobutyric acid |

Reactions with Strong Acids

In the presence of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the predominant reaction for both this compound and 3-chlorobutyronitrile is the hydrolysis of the nitrile functional group. chemguide.co.uk

The reaction is typically carried out by heating the nitrile under reflux with the aqueous acid. libretexts.org The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule initiates the hydrolysis, which proceeds through an amide intermediate to ultimately form a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukrsc.org

Acid-catalyzed hydrolysis of This compound yields 2-chlorobutyric acid and ammonium chloride (if HCl is used).

Acid-catalyzed hydrolysis of 3-chlorobutyronitrile yields 3-chlorobutyric acid and the corresponding ammonium salt.

Elimination reactions are less common under acidic conditions unless specific dehydrating acids and high temperatures are used, which could potentially favor the formation of unsaturated carboxylic acids after initial hydrolysis.

Table 2: Expected Products from Reactions with Strong Acids

| Reactant | Reagent | Reaction Type | Major Expected Product(s) |

|---|---|---|---|

| This compound | H₂SO₄ / H₂O, heat | Hydrolysis | 2-Chlorobutyric acid, Ammonium bisulfate |

Derivatives and Advanced Synthetic Applications of 2 Chlorobutyronitrile

Utility as a Building Block in Complex Chemical Synthesis

2-Chlorobutyronitrile and its isomers are instrumental in organic synthesis, providing a reactive handle for the introduction of a four-carbon chain with a terminal nitrile group. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or undergo addition reactions to create a variety of functional groups. This dual reactivity makes it a valuable precursor in several key industrial sectors.

Precursors for Fine Chemicals

While direct applications of this compound in the synthesis of flavor and fragrance compounds are not extensively documented in mainstream literature, its chemical functionalities are analogous to other nitriles used in the industry. Synthetic fragrances are often complex organic molecules, and building blocks like chlorobutyronitriles could theoretically be employed to construct specific carbon skeletons. The nitrile group, for instance, is a known precursor to aldehydes and ketones, which are common components of fragrance profiles.

Intermediates in Pharmaceutical Synthesis

The utility of chlorobutyronitrile isomers as intermediates in the pharmaceutical industry is well-established. A notable example is the use of 4-chlorobutyronitrile (B21389) in the synthesis of the anxiolytic drug, Buspirone. The synthesis involves the reaction of 1-(2-pyrimidyl)piperazine with 4-chlorobutyronitrile to yield 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine. This intermediate is then hydrogenated to produce the final active pharmaceutical ingredient. chemicalbook.com This pathway highlights the role of 4-chlorobutyronitrile as a key component in constructing the butylpiperazinyl side chain of the drug.

Another significant pharmaceutical application is the use of 4-chlorobutyronitrile as a precursor for the vasodilator drug Buflomedil. Furthermore, it serves as a starting material for the synthesis of 2-phenylpyrrolidine, which is a crucial precursor for a class of compounds known as pyrroloisoquinolines. These compounds have been investigated for their potential as therapeutic agents for central nervous system disorders and eating disorders due to their activity as monoamine reuptake inhibitors.

The table below summarizes key pharmaceutical intermediates derived from chlorobutyronitrile.

| Pharmaceutical Intermediate | Starting Material | Resulting Drug/Precursor | Therapeutic Area |

| 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine | 4-Chlorobutyronitrile | Buspirone | Anxiolytic |

| (Structure not shown) | 4-Chlorobutyronitrile | Buflomedil | Vasodilator |

| 2-Phenylpyrrolidine | 4-Chlorobutyronitrile | Pyrroloisoquinolines | CNS Disorders, Eating Disorders |

Role in Agrochemical and Pesticide Production

Chlorinated nitriles are important intermediates in the synthesis of various agrochemicals. For instance, 2,4,4,4-tetrachlorobutyronitrile is a key intermediate in the production of chlorine-containing pyrethroid insecticides. google.com While not this compound itself, this highlights the significance of the chlorobutyronitrile scaffold in developing effective crop protection agents. The synthesis of such compounds often involves the radical addition of a chlorine source to a butyronitrile (B89842) derivative.

A patented method for the synthesis of the pesticide intermediate 2-chloro-4-formyl valeronitrile, a precursor for imidacloprid, involves the catalytic addition of 2-chloropropionaldehyde to acrylonitrile (B1666552). google.com This demonstrates the utility of related chlorinated nitrile structures in building the complex molecules required for modern pesticides.

Application in Specialty Chemicals (e.g., Coatings, Adhesives)

The reactive nature of this compound suggests its potential use in the synthesis of specialty polymers and as a component in the formulation of coatings and adhesives. The nitrile group can be incorporated into polymer backbones to modify their properties, such as polarity and chemical resistance. While specific, large-scale industrial applications of this compound in this sector are not widely publicized, the fundamental reactivity of the molecule makes it a candidate for research and development in materials science. For example, chlorinated polymers are used as additives in primers and solvent-borne adhesives to improve initial bonding strength.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and materials science. Chlorobutyronitriles serve as valuable precursors for the synthesis of several important heterocyclic systems.

Pyrrolidine and Pyrroloisoquinoline Derivatives (e.g., from 4-Chlorobutyronitrile)

A significant application of 4-chlorobutyronitrile is in the synthesis of pyrrolidine derivatives. As mentioned previously, it is a starting material for 2-phenylpyrrolidine. This transformation is a key step in the pathway to producing pyrroloisoquinolines, a class of N-bridgehead heterocyclic compounds with significant biological activity. nih.gov For example, some pyrroloisoquinoline derivatives have shown potent anticancer activity.

The synthesis of the pyrrolo[2,1-a]isoquinoline skeleton can be achieved through various methods, including the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkenes. nih.gov In a related approach, the reaction of 1-chloro-2-phenacylisoquinolinium salt with active methylene (B1212753) compounds in the presence of a base can afford pyrrolo[2,1-a]isoquinolines in a one-pot synthesis. clockss.org While not directly starting from 4-chlorobutyronitrile, these methods illustrate the construction of the target heterocyclic system, for which derivatives of 4-chlorobutyronitrile can serve as precursors.

Thiazole (B1198619) Derivatives (from related chloroacetonitriles, with insights from 4-Chlorobutyronitrile)

The synthesis of thiazole rings is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a prominent method, which typically involves the condensation of α-haloketones with thioamides. jocpr.comnih.govanalis.com.myekb.eg Other established methods include the reaction of chloroacetaldehyde with thioformamide to produce unsubstituted thiazoles. pharmaguideline.com

The direct synthesis of thiazoles from chlorobutyronitrile isomers is not as commonly documented as classical methods. The specific pathway involving open-ring intermediates from 4-Chlorobutyronitrile to form a thiazole ring is not detailed in readily available literature, and further research would be needed to elucidate such a mechanism.

Seven-Membered Cyclic Amidines (Tetrahydrodiazepines) from 4-Chlorobutyronitrile

Seven-membered cyclic amidines, such as tetrahydrodiazepines, are an important class of nitrogen-containing heterocycles. However, the scientific literature reviewed does not describe a direct synthetic pathway for the formation of these seven-membered rings starting from 4-Chlorobutyronitrile. The construction of such rings typically involves different precursors and cyclization strategies.

Uracil Analogues (e.g., 5-halosubstituted 1,3-Bis(ω-cyanoalkyl)uracil from chlorobutyronitrile)

Uracil and its derivatives are of significant interest in medicinal chemistry. The synthesis of specific uracil analogues, such as 5-halosubstituted 1,3-Bis(ω-cyanoalkyl)uracils, through the direct alkylation of a uracil precursor with a chlorobutyronitrile isomer, is a plausible synthetic strategy. However, specific examples and detailed research findings for this particular transformation using chlorobutyronitrile were not identified in the surveyed literature.

Acridine-based DNA Bis-intercalating Agents (utilizing 4-Chlorobutyronitrile)

4-Chlorobutyronitrile has been successfully employed as a key reagent in the synthesis of precursors for acridine-based DNA bis-intercalating agents. These compounds are investigated for their potential in anticancer therapies. nih.gov In a documented synthetic route, 4-chlorobutyronitrile is used to alkylate a secondary amine, extending the carbon chain and introducing a terminal nitrile group. nih.gov

The synthesis involves the treatment of N-(2-cyanoethyl)-4-methoxybenzylamine with 4-chlorobutyronitrile to yield the dinitrile, N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxy-benzylamine. nih.gov This dinitrile serves as a diamine precursor after reduction, which is then reacted with a methoxyacridine to form the final bis-acridine compound. nih.gov

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| N-(2-cyanoethyl)-4-methoxybenzylamine | 4-Chlorobutyronitrile | N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxy-benzylamine | Key dinitrile intermediate for a diamine precursor. nih.gov |

Aromathecin Derivatives (e.g., 14-chloropropylaromathecin from 4-Chlorobutyronitrile)

Aromathecins are a family of pentacyclic compounds with potential applications in medicinal chemistry. While various synthetic strategies exist for the aromathecin core, a synthetic route starting from 4-Chlorobutyronitrile to produce derivatives such as 14-chloropropylaromathecin is not described in the reviewed scientific literature.

Halogenopyridinealdehyde Synthesis (e.g., 3-Chlorobutyronitrile as a byproduct in some pathways)

The synthesis of halogenated pyridine aldehydes can involve complex multi-step pathways. The potential for 3-Chlorobutyronitrile to be formed as a byproduct in some of these pathways has been suggested. lookchem.comnih.gov However, specific reaction schemes and research detailing the conditions under which 3-Chlorobutyronitrile emerges as a byproduct in these syntheses were not found in the available literature. Such byproducts often arise from side reactions involving solvent, reagents, or intermediates under specific temperature and pressure conditions. google.com

Construction of Carbon Skeletons

The construction of carbon skeletons is a fundamental objective in organic synthesis. libretexts.orglibretexts.org this compound offers two primary modes of reactivity for building carbon frameworks.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chlorobutyronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chlorobutyronitrile (CH₃CH₂CH(Cl)C≡N), both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its structure.

Proton (¹H) NMR Applications

The ¹H NMR spectrum of this compound is characterized by three distinct sets of signals, corresponding to the three chemically non-equivalent proton environments in the molecule: the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons, and the methine (CH) proton.

The methine proton, being attached to the same carbon as the two strongly electron-withdrawing groups (chlorine and nitrile), is the most deshielded and thus appears furthest downfield. oregonstate.edu The methylene protons are adjacent to the chiral center and are deshielded by proximity to the chloro- and cyano-substituted carbon. The methyl protons are the most shielded, as they are furthest from the electronegative groups, and therefore appear furthest upfield. docbrown.info

The splitting pattern, or multiplicity, of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent non-equivalent protons.

The CH₃ signal is split by the two adjacent CH₂ protons, resulting in a triplet.

The CH signal is split by the two adjacent CH₂ protons, also resulting in a triplet.

The CH₂ signal is split by both the CH₃ protons (n=3) and the CH proton (n=1). This complex coupling results in a multiplet, often a doublet of quartets or a more complex pattern.

The relative areas under each signal, determined by integration, correspond to the number of protons in each environment, yielding a ratio of 3:2:1 for the CH₃, CH₂, and CH protons, respectively. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(Cl)CN | ~4.0 - 4.5 | Triplet (t) | 1H |

| -CH₂- | ~1.9 - 2.2 | Multiplet (m) | 2H |

| -CH₃ | ~1.1 - 1.4 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR Applications

In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. savemyexams.com this compound has four distinct carbon environments, and thus its spectrum displays four signals.

The chemical shifts are highly dependent on the electronic environment of each carbon.

The nitrile carbon (C≡N) is significantly deshielded and appears in a characteristic downfield region for sp-hybridized carbons, typically between 110-125 ppm. oregonstate.educompoundchem.com

The methine carbon (-CH(Cl)CN) is bonded to the electronegative chlorine atom, which causes a substantial downfield shift. This signal is expected in the 30-60 ppm range for a halogen-substituted sp³ carbon. savemyexams.com

The methylene (-CH₂-) and methyl (-CH₃) carbons are in a more typical alkane-like environment and appear further upfield, generally between 0-50 ppm. savemyexams.com The methylene carbon will be slightly further downfield than the methyl carbon due to its closer proximity to the electron-withdrawing groups. docbrown.info

The presence of exactly four signals in the ¹³C NMR spectrum confirms the proposed molecular structure. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Approx. Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~115 - 125 |

| -CH(Cl)- | ~45 - 55 |

| -CH₂- | ~25 - 35 |

| -CH₃ | ~10 - 15 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peaks are:

Nitrile (C≡N) Stretch: A sharp and intense absorption band appears in the triple bond region of the spectrum. For saturated nitriles, this peak is typically found in the 2240-2260 cm⁻¹ range. spectroscopyonline.com Its presence is a strong indicator of the nitrile functional group. jove.comlibretexts.org

Carbon-Chlorine (C-Cl) Stretch: The stretching vibration of the C-Cl bond gives rise to a strong absorption in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. orgchemboulder.comutoronto.ca

Alkyl C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the ethyl group appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range. mvpsvktcollege.ac.in

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2970 | Medium-Strong |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium-Strong, Sharp |

| Carbon-Chlorine (C-Cl) | Stretch | 550 - 850 | Strong |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). alevelchemistry.co.uk This precision allows for the determination of a molecule's exact mass, which can be used to confirm its elemental composition. bioanalysis-zone.comyoutube.com

For this compound, the molecular formula is C₄H₆ClN. nih.gov HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. bioanalysis-zone.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct peaks for the molecular ion:

An [M]⁺ peak corresponding to molecules containing the ³⁵Cl isotope.

An [M+2]⁺ peak corresponding to molecules containing the ³⁷Cl isotope.

The relative intensity of these two peaks is approximately 3:1, which is a characteristic signature for a compound containing a single chlorine atom. ucalgary.calibretexts.orgsavemyexams.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₆ClN |

| Calculated Exact Mass ([M]⁺, for ¹²C₄¹H₆³⁵Cl¹⁴N) | 103.0189 Da nih.gov |

| Isotopic Pattern ([M]⁺ : [M+2]⁺) | Approx. 3:1 |

Electrochemical Analytical Techniques

Electrochemical methods provide significant insight into the redox properties and reactive behavior of chemical species. These techniques are pivotal for monitoring reaction progress and elucidating mechanistic pathways by controlling and measuring the potential and current within an electrochemical cell. nih.gov

Cyclic voltammetry (CV) is a versatile and widely used electroanalytical technique for investigating the electrochemical behavior of a substance. mtxlabsglobal.com It provides qualitative and quantitative information about redox processes, including the stability of reaction intermediates and the kinetics of electron transfer reactions. libretexts.orgasdlib.org The method involves scanning the potential of a working electrode linearly with time between two set limits and measuring the resulting current. libretexts.org

While this compound, as an α-chloronitrile, is known to be electrochemically active and participates in electrochemical reductive cross-coupling reactions, detailed analytical studies focusing on its own kinetic and thermodynamic parameters via CV are not extensively documented in peer-reviewed literature. scispace.comacs.orgnih.gov However, the principles of CV allow for a clear framework for how such an analysis would be conducted.

Reaction Monitoring and Parameter Analysis

In a typical CV experiment, the voltammogram (a plot of current vs. potential) reveals characteristic anodic (oxidation) and cathodic (reduction) peaks. electrochemsci.org For a reversible, one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is approximately 59 mV, and the ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to one. dntb.gov.ua

Deviations from this ideal behavior provide valuable kinetic information. For instance, if the electron transfer is followed by a chemical reaction (an EC mechanism), the peak current ratio will deviate from unity. dntb.gov.ua By studying the relationship between the scan rate (ν) and the voltammetric response, key parameters can be determined:

Diffusion Control: A linear relationship between the peak current (ip) and the square root of the scan rate (ν¹/²) indicates that the process is controlled by the diffusion of the analyte to the electrode surface. asdlib.org

Kinetic Parameters: The rate constant for a chemical reaction coupled to the electron transfer can be estimated by analyzing the variation of the peak current ratio (ipa/ipc) as a function of the scan rate. dntb.gov.ua

As an illustration of how CV can be applied to a related isomer, studies on the interaction of the anticancer drug chlorambucil (B1668637) with 4-chlorobutyronitrile (B21389) in different solvents have been reported. In these studies, the addition of 4-chlorobutyronitrile influenced the redox behavior of chlorambucil, causing shifts in peak potentials and changes in peak currents. By analyzing these changes at various scan rates, researchers could determine the forward reaction rate constant (kf) for the interaction.

The table below summarizes findings from a CV study of chlorambucil in the presence of the isomer 4-chlorobutyronitrile, illustrating the type of data that can be extracted.

| Analyte System | Solvent | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Determined Forward Reaction Rate Constant (kf) | Reference |

|---|---|---|---|---|---|

| Chlorambucil | Acetonitrile | 1.16 V | 1.08 V | - | |

| Chlorambucil + 4-Chlorobutyronitrile | Acetonitrile | 1.14 V | 1.06 V | 0.2676 s⁻¹ | |

| Chlorambucil + 4-Chlorobutyronitrile | Acetone | - | - | 0.2715 s⁻¹ |

Surface Analysis Techniques in Related Nitrile Complexes

Surface-sensitive techniques are crucial for characterizing the composition and chemical environment of the outermost layers of materials, which is particularly important in catalysis and materials science where surface interactions govern functionality.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and, critically, the chemical state of elements within the top few nanometers of a surface. The technique is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. The binding energy (BE) of these electrons is characteristic of the element and its specific chemical environment. mtxlabsglobal.com

In the context of coordination chemistry, XPS is highly effective for studying the interaction between ligands and metal centers. For complexes involving nitrile ligands, such as those that could be formed with this compound, XPS can directly probe the coordination of the nitrile group (-C≡N) to a metal.

The analysis primarily focuses on the N 1s core-level spectrum. The binding energy of the N 1s electron is highly sensitive to the electron density around the nitrogen atom. When a nitrile ligand coordinates to a metal cation, the nitrogen atom's lone pair of electrons is donated to the metal center. This donation of electron density reduces the electronic shielding of the nitrogen nucleus, causing the remaining core electrons to be more tightly bound. Consequently, a shift to a higher binding energy for the N 1s peak is observed upon coordination.

Research on nitrile-butadiene rubber crosslinked with metal ions has shown that the N 1s peak corresponding to the free cyano group appears at a binding energy of 399.3 eV. Upon coordination with a metal ion, a new peak emerges at a higher binding energy of 401.6 eV, confirming the formation of a metal-ligand coordination bond. Similarly, studies on covalent triazine frameworks have demonstrated that the coordination of pyridine-triazine species to copper results in a clear shift of the N6 peak in the N 1s spectrum to a higher binding energy (from 398.7 eV to 399.5 eV). acs.org The C 1s spectrum can also be used to identify unreacted nitrile groups, which typically show a peak around 287 eV. acs.org

This ability to distinguish between free and coordinated ligands makes XPS an invaluable tool for confirming the formation of nitrile-metal complexes and investigating the electronic effects of coordination.

| Nitrile Species | Chemical State | N 1s Binding Energy (eV) | Reference |

|---|---|---|---|

| Cyano groups in NBR | Free / Uncoordinated | 399.3 | |

| Cyano groups in NBR/CuSO₄ blend | Coordinated to Cu²⁺ | 401.6 | |

| Pyridine-triazine species | Free / Uncoordinated | 398.7 | acs.org |

| Pyridine-triazine-Cu complex | Coordinated to Cu | 399.5 | acs.org |

| 4,4'-biphenyldicarbonitrile | Free / Uncoordinated | 399.0 | acs.org |

Theoretical and Computational Studies of 2 Chlorobutyronitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute molecular properties from first principles. nrel.gov For a molecule like 2-chlorobutyronitrile, these calculations can elucidate its geometry, stability, and electronic characteristics.

Semi-empirical methods offer a computationally efficient approach to predict molecular properties by simplifying the complex equations of quantum mechanics (specifically Hartree-Fock theory) and incorporating parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iq These methods are particularly useful for larger molecules where more demanding calculations are not feasible. scielo.org.mx The most common methods, including Austin Model 1 (AM1) and Parametric Method 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de

AM1 and PM3 differ primarily in their parameterization. While AM1 uses some parameters from spectroscopic measurements, PM3 treats them as optimizable values, which can lead to more accurate heats of formation (HOFs) for many organic compounds. scielo.org.mxwikipedia.org These methods calculate HOFs directly, which is a crucial thermodynamic parameter for assessing compound stability and the energy of reactions. scielo.org.mx For this compound, these calculations would provide an estimate of its thermodynamic stability. Although specific calculations for this compound are not widely published, the general accuracy of these methods for related classes of compounds, such as nitriles and halogenated alkanes, has been evaluated. For instance, studies on various organic compounds have shown that PM3 can effectively predict HOFs for nitriles, sometimes with greater accuracy than more computationally expensive methods. scielo.org.mx

Table 1: Comparison of Common Semi-Empirical Methods This table provides a general overview of the characteristics of AM1 and PM3 methods.

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Method 3) |

|---|---|---|

| Core Principle | Based on NDDO approximation, an improvement over MNDO. uomustansiriyah.edu.iq | A re-parameterization of the AM1 method. uomustansiriyah.edu.iqwikipedia.org |

| Parameterization | Mix of optimized and spectroscopic parameters. wikipedia.org | Parameters are optimized against a wider range of experimental data. wikipedia.org |

| Strengths | Good for general organic molecules and hydrogen-bond geometries. scielo.org.mx | Often more accurate for heats of formation and geometries of diverse organic molecules. scielo.org.mx |

| Calculated Energy | Expressed as heat of formation. uni-muenchen.de | Expressed as heat of formation. uni-muenchen.de |

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. wikipedia.orgmpg.de Unlike semi-empirical methods, DFT is an ab initio approach based on the principle that the energy of a molecule can be determined from its electron density. mpg.descispace.com This makes it more accurate but also more computationally demanding.

For this compound, DFT calculations can provide detailed information about its electronic properties. Key aspects that can be studied include:

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MESP) onto the electron density surface reveals the distribution of charge. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how this compound will interact with other reagents. mdpi.com The carbon atom attached to the chlorine is expected to be an electrophilic site, while the nitrogen of the nitrile group would be a nucleophilic site.

Reactivity Descriptors: DFT allows for the calculation of various "conceptual DFT" descriptors like chemical potential, hardness, and electrophilicity, which quantify the reactivity of the molecule. scispace.comrsc.org

DFT calculations using hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or def2-TZVP) are standard for achieving a balance of accuracy and computational cost for organic molecules. nrel.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the study of transition states and intermediates that are often too fleeting to be observed experimentally.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Continuum solvation models are a common way to incorporate these effects into calculations. The Self-Consistent Reaction Field (SCRF) method places the solute molecule in a virtual cavity within a continuous medium that has the dielectric properties of the solvent. gaussian.comconflex.co.jp

The Polarizable Continuum Model (PCM) is a widely used SCRF method, often combined with DFT (SCRF-DFT). gaussian.comconflex.co.jp This approach would be ideal for studying reactions of this compound, such as nucleophilic substitution. For example, a theoretical study on the reactivity of chlorambucil (B1668637) in the presence of 4-chlorobutyronitrile (B21389) used SCRF-DFT theory to investigate solvent effects on reaction rates, finding good agreement with experimental results. researchgate.net By performing calculations in different simulated solvents (e.g., water, acetonitrile, acetone), one can predict how the polarity of the medium affects the stability of reactants, transition states, and products, thereby influencing the reaction barrier and kinetics. gaussian.comresearchgate.net

This compound can undergo nucleophilic substitution reactions through either an SN1 or SN2 mechanism. Computational chemistry can help predict which pathway is favored. The SN1 mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is paramount to the reaction's feasibility. libretexts.org

Computational methods can be used to:

Simulate Nucleophilic Attack: The trajectory of a nucleophile approaching the electrophilic carbon atom can be modeled. For an SN2 reaction, this involves calculating the transition state energy for the concerted displacement of the chloride ion. For an SN1 reaction, the model would show the interaction of the nucleophile with the planar carbocation intermediate. mdpi.com

Gas-phase calculations of carbocation stability, often correlated with experimental solvolysis rates, provide fundamental insights into intrinsic reactivity, while models including solvent effects give a more realistic picture of the reaction in a specific medium. figshare.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that seek to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netnih.gov Instead of focusing on a single molecule, QSRR analyzes a dataset of related compounds to derive a mathematical equation that can predict the reactivity of new, untested molecules.

For a class of compounds including this compound, a QSRR study might proceed as follows:

Data Collection: A set of structurally similar chloroalkanes or nitriles with known experimental reaction rates (e.g., for hydrolysis or reaction with a specific nucleophile) is assembled.

Descriptor Calculation: For each molecule in the set, a variety of theoretical descriptors are calculated using computational methods. These can range from simple structural descriptors (e.g., molecular weight) to sophisticated quantum chemical properties obtained from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, bond orders). researchgate.net

Model Building: Statistical methods, such as multivariate linear regression, are used to build a model that links the calculated descriptors to the experimental reactivity. researchgate.netchemrxiv.org

Prediction: The resulting equation can be used to predict the reactivity of this compound based on its calculated descriptors.

QSRR models are powerful tools for guiding synthesis design and for formulating mechanistic hypotheses by identifying the key molecular properties that govern reactivity. researchgate.netchemrxiv.org

Environmental Fate and Behavior of 2 Chlorobutyronitrile

Potential Degradation Pathways

The degradation of 2-chlorobutyronitrile in the environment can occur through several mechanisms, with hydrolysis of the nitrile functional group being a primary pathway. This transformation can be mediated by abiotic chemical processes or biotic enzymatic reactions.

The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to hydrolysis, which can convert it into a carboxylic acid. libretexts.orgpressbooks.pub This process can occur in two main stages, often beginning with the formation of an amide intermediate, which is then further hydrolyzed. libretexts.orgchemguide.co.uk

Abiotic Hydrolysis: In aqueous environments, the hydrolysis of nitriles without a catalyst is typically a very slow process. chemguide.co.uk However, the reaction is accelerated under acidic or basic conditions.

Acid-catalyzed hydrolysis: In the presence of an acid, such as hydrochloric acid, and heat, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. libretexts.org This process leads to the formation of the corresponding carboxylic acid (2-chlorobutanoic acid) and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis: Under alkaline conditions, using a base like sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion can directly attack the nitrile carbon. libretexts.org This reaction yields a salt of the carboxylic acid (e.g., sodium 2-chlorobutanoate) and ammonia (B1221849) gas. chemguide.co.uk

Biotic Hydrolysis (Biodegradation): Microorganisms play a significant role in the degradation of nitrile compounds in the environment. researchgate.netwiley.com Many bacteria, fungi, and plants possess enzymes that can hydrolyze nitriles. wiley.comresearchgate.net This enzymatic degradation generally follows two main pathways:

Nitrile Hydratase and Amidase Pathway: This is a two-step process where a nitrile hydratase enzyme first hydrates the nitrile to its corresponding amide (2-chlorobutyramide). Subsequently, an amidase enzyme hydrolyzes the amide to the carboxylic acid (2-chlorobutanoic acid) and ammonia. researchgate.netmicrobiologyresearch.org This pathway has been observed for the degradation of various aliphatic nitriles. microbiologyresearch.org

Nitrilase Pathway: This pathway involves a single step where a nitrilase enzyme directly hydrolyzes the nitrile to the carboxylic acid and ammonia, without the formation of an amide intermediate. wiley.comresearchgate.net

Studies have demonstrated the biodegradation of the related compound, 4-chlorobutyronitrile (B21389), using immobilized bacterial cells, indicating that such pathways are viable for chlorinated aliphatic nitriles. researchgate.net The ability of microorganisms to use aliphatic nitriles as a sole source of carbon and nitrogen highlights the potential for natural attenuation of these compounds in contaminated environments. wiley.commicrobiologyresearch.org

Chemical Stability in Aqueous Environments

The stability of this compound in water is a key factor in its environmental persistence and transport. While some safety data sheets indicate no reaction with water under neutral conditions, the chemical nature of the nitrile and chloroalkane functional groups suggests a potential for degradation over time, particularly under specific environmental conditions. cymitquimica.comnoaa.gov

The nitrile group can undergo slow hydrolysis, as detailed previously. chemguide.co.uk The presence of the chlorine atom on the alpha-carbon (the carbon adjacent to the nitrile group) influences the molecule's reactivity. cymitquimica.com Proper storage in a cool, dry place is recommended to maintain its stability and prevent degradation, which implies that it is susceptible to change under ambient environmental conditions. cymitquimica.com

While specific experimental data on the half-life of this compound in various aqueous environments is limited in the available literature, the stability can be inferred from its chemical structure. The compound has limited solubility in water but is soluble in polar organic solvents. cymitquimica.com This characteristic affects its partitioning between aqueous and solid phases in the environment. The stability of water quality in distribution systems can be affected by both chemical and biological factors, including the potential for microbial activity to accelerate the degradation of organic compounds. mdpi.com

General Considerations for Environmental Distribution and Transport of Related Compounds

The environmental distribution of this compound can be inferred from the behavior of related chemical classes, such as short-chain chlorinated alkanes and other organochlorine compounds. industrialchemicals.gov.aunih.gov These compounds are recognized for their persistence and potential for wide distribution in the environment. nih.govpjoes.com

Key factors influencing distribution and transport include:

Sorption: Organochlorine compounds tend to have low water solubility and high lipid solubility, causing them to adsorb strongly to soil and sediment. industrialchemicals.gov.aunih.govtoxoer.com The mobility of short-chain chlorinated paraffins in soil is generally low. binational.net However, studies on farm soils have shown that congeners with lower chlorination and shorter carbon chains are more likely to migrate to deeper soil layers. acs.org

Volatility and Atmospheric Transport: Some organochlorine compounds have vapor pressures high enough to allow for volatilization and subsequent long-range atmospheric transport. binational.netpops.int This can lead to their detection in areas far from their original source. pops.intwikipedia.org

Water Solubility and Mobility: While many organochlorines have low water solubility, short-chain compounds can exhibit some mobility in water. toxoer.comfishersci.com The related 4-chlorobutyronitrile is expected to be mobile in the environment due to its water solubility. fishersci.com Given that this compound also has some, albeit limited, water solubility, it may be transported in surface water or leach through soil into groundwater. cymitquimica.com

Bioaccumulation: Due to their lipophilic nature, many organochlorine compounds have a high potential to bioaccumulate in the fatty tissues of organisms, including fish, birds, and mammals. industrialchemicals.gov.aupops.int This can lead to biomagnification as the compound moves up the food chain. pjoes.com

The release of these types of chemicals into the environment can occur during manufacturing, use, or disposal. industrialchemicals.gov.autoxoer.com Once released, they can be found in various environmental compartments, including air, water, soil, and sediment. pjoes.combinational.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Chlorobutyronitrile in laboratory settings?

- Methodology : Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, reacting butyronitrile derivatives with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Purification often employs fractional distillation or column chromatography, with purity verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

- Key Considerations : Monitor reaction kinetics and side products (e.g., hydrolysis byproducts) using real-time spectroscopic analysis.

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodology :

- GC/MS : Quantify purity and detect volatile impurities .

- ¹H/¹³C NMR : Confirm molecular structure and assess substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch at ~2240 cm⁻¹).

- Elemental Analysis : Validate empirical formula (C₄H₆ClN) .

Q. How should researchers handle safety protocols when working with this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.

- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and selectivity?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and catalysts (e.g., phase-transfer catalysts) to identify optimal parameters.

- Kinetic Studies : Use stopped-flow techniques or in-situ IR to monitor intermediate formation.

- Byproduct Analysis : Employ LC-MS to trace side reactions (e.g., dimerization) and adjust solvent polarity to suppress them .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?

- Methodology :

- Comparative Analysis : Replicate experiments using standardized protocols (e.g., ASTM methods) to isolate variables like moisture content or impurities.

- Meta-Analysis : Use databases like CAS SciFindern to filter studies by measurement techniques (e.g., differential scanning calorimetry vs. distillation) and identify systematic errors .

- Collaborative Validation : Cross-verify data with independent labs to confirm reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Map reaction coordinates for chlorination or cyanation steps, focusing on transition-state energies.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in polar aprotic solvents (e.g., DMF).

- QSPR Models : Corrogate experimental data with descriptors like Hammett constants to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.